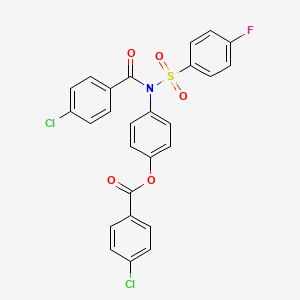

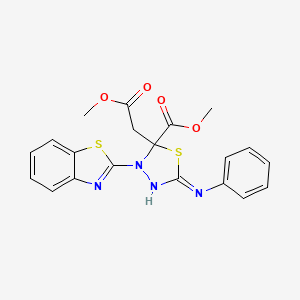

![molecular formula C24H18N2O2 B2716159 3-[1,3-benzodioxol-5-yl(1H-indol-3-yl)methyl]-1H-indole CAS No. 303033-57-0](/img/structure/B2716159.png)

3-[1,3-benzodioxol-5-yl(1H-indol-3-yl)methyl]-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-[1,3-benzodioxol-5-yl(1H-indol-3-yl)methyl]-1H-indole” is a complex organic molecule that contains two indole groups and a 1,3-benzodioxol group . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Benzodioxole is a type of ether that contains a benzene ring fused to a 1,3-dioxole ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of two indole rings and a benzodioxol ring. These rings are likely to be planar, and the molecule may have conjugated pi systems, which could give it interesting electronic properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. Some potential properties to consider might include its melting point, boiling point, solubility in various solvents, and stability under different conditions.科学的研究の応用

Indole Synthesis and Classification

Indole and its derivatives, including 3-[1,3-benzodioxol-5-yl(1H-indol-3-yl)methyl]-1H-indole, have been central to organic synthesis, inspiring chemists to develop new methods for their synthesis. A comprehensive review on indole synthesis classifies all indole syntheses and highlights the versatility and importance of indoles in organic chemistry. This classification provides a framework for understanding various synthetic approaches to indoles, which could include the synthesis of specific derivatives like 3-[1,3-benzodioxol-5-yl(1H-indol-3-yl)methyl]-1H-indole (Taber & Tirunahari, 2011).

Pharmacokinetics and Hepatic Protection

Indole derivatives play significant roles in hepatic protection, with studies summarizing the pharmacokinetics and protective roles of indole-3-carbinol (I3C) and its derivatives in chronic liver diseases. This research underlines the potential therapeutic applications of indoles in protecting the liver from various injuries, showcasing their relevance in medicinal chemistry and potential implications for compounds like 3-[1,3-benzodioxol-5-yl(1H-indol-3-yl)methyl]-1H-indole (Wang et al., 2016).

Indoles in Medicinal Chemistry

A review on the medicinal applications of indole and its derivatives discusses their importance in drug discovery, highlighting the biological significance of indoles in treating various pharmacological diseases. This perspective could extend to specialized indole derivatives, offering insights into the therapeutic potential of 3-[1,3-benzodioxol-5-yl(1H-indol-3-yl)methyl]-1H-indole and similar compounds (Ali et al., 2013).

Umpolung of Indoles

Research on the C2-functionalization of indole via umpolung highlights a unique approach to synthesizing indole derivatives, potentially relevant to creating specific compounds like 3-[1,3-benzodioxol-5-yl(1H-indol-3-yl)methyl]-1H-indole. This review focuses on indirect methods of indole umpolung, underlining its importance in synthetic and pharmaceutical chemistry (Deka et al., 2020).

Safety And Hazards

将来の方向性

The study of indole derivatives is a vibrant field of research, particularly in the development of new pharmaceuticals. This compound, with its combination of indole and benzodioxol groups, could potentially be of interest in this area . Further studies could explore its synthesis, properties, and potential biological activities.

特性

IUPAC Name |

3-[1,3-benzodioxol-5-yl(1H-indol-3-yl)methyl]-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O2/c1-3-7-20-16(5-1)18(12-25-20)24(15-9-10-22-23(11-15)28-14-27-22)19-13-26-21-8-4-2-6-17(19)21/h1-13,24-26H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBZMRRXTPDBLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1,3-benzodioxol-5-yl(1H-indol-3-yl)methyl]-1H-indole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

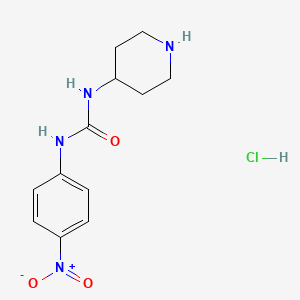

![2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2716077.png)

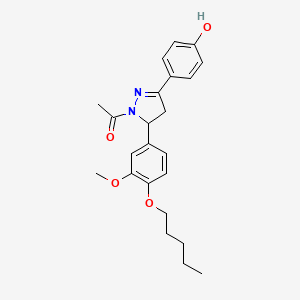

![N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2716079.png)

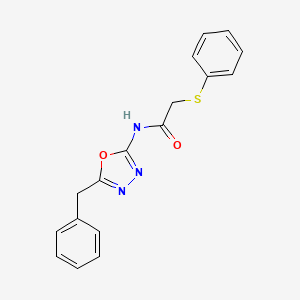

![3-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B2716084.png)

![(Z)-3-[4-(4-Methylphenyl)sulfanyl-3-nitrophenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2716086.png)

![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2716089.png)

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide](/img/structure/B2716094.png)

![3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2716097.png)